(E)-3-quinolin-3-ylprop-2-enoic acid
Description
Significance of the Quinoline (B57606) Heterocycle in Chemical Biology and Drug Discovery Research
Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. chemsrc.comnih.govtandfonline.com Its rigid structure and the presence of a nitrogen atom provide unique electronic and hydrogen-bonding properties, making it an attractive scaffold for interacting with biological targets. researchgate.netresearchgate.net The quinoline core is found in a vast array of natural products, most notably the anti-malarial alkaloid quinine, and has served as a template for the design of numerous synthetic drugs. ias.ac.in
The therapeutic applications of quinoline derivatives are remarkably diverse, encompassing treatments for a wide range of diseases. researchgate.net They have demonstrated significant pharmacological activities, including:
Antimalarial: As seen in drugs like chloroquine (B1663885) and primaquine. ias.ac.in
Anticancer: Compounds that inhibit tumor growth. nih.gov
Antibacterial and Antifungal: Broad-spectrum antimicrobial agents. nih.gov
Antiviral: Including activity against HIV. ias.ac.in
Anti-inflammatory and Antioxidant: Modulating physiological inflammatory responses. researchgate.net
This wide spectrum of bioactivity has cemented the quinoline nucleus as a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets, thus offering a rich starting point for the development of novel therapeutic agents. nih.govresearchgate.net
The Role of α,β-Unsaturated Carboxylic Acid Moieties in Organic Chemistry and Biological Activity
The α,β-unsaturated carboxylic acid is a class of organic compounds characterized by a carboxylic acid group conjugated with a carbon-carbon double bond. This structural arrangement results in unique chemical reactivity and makes these compounds highly valuable as intermediates in organic synthesis and as components of biologically active molecules.
As versatile building blocks, they participate in a variety of chemical transformations. The conjugated system allows for reactions like Michael additions, where nucleophiles add to the β-carbon, and Diels-Alder reactions, making them crucial for constructing more complex molecular architectures.
A prevalent method for synthesizing α,β-unsaturated carboxylic acids is the Knoevenagel condensation, particularly its Doebner modification. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, typically catalyzed by a weak base like pyridine or piperidine (B6355638). organic-chemistry.orgbu.edu The reaction proceeds through a condensation step followed by decarboxylation to yield the desired α,β-unsaturated acid. wikipedia.orgfrontiersin.org
Contextualizing (E)-3-quinolin-3-ylprop-2-enoic Acid as a Core Structure for Advanced Chemical Investigations
This compound, also known as (E)-3-(quinolin-3-yl)acrylic acid, is a molecule that strategically combines the pharmacologically significant quinoline heterocycle with the synthetically versatile α,β-unsaturated carboxylic acid moiety. This hybrid structure presents a compelling target for chemical investigation for several reasons.
Firstly, it serves as a bifunctional molecule. The carboxylic acid group can be readily modified to form esters, amides, or other derivatives, while the quinoline ring can undergo various substitution reactions. This allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Secondly, the entire molecule can act as a building block for larger, more complex systems. The α,β-unsaturated system is primed for addition reactions, enabling the extension of the molecular framework. The synthesis of this compound is plausibly achieved through the Doebner-Knoevenagel condensation of quinoline-3-carboxaldehyde with malonic acid. ias.ac.inorganic-chemistry.orgias.ac.in
The combination of a known pharmacophore (quinoline) with a reactive chemical handle (α,β-unsaturated carboxylic acid) makes this compound a core structure ripe for exploration in both medicinal chemistry and materials science, where related quinoline-acrylic acid structures have been investigated for applications in photovoltaics. nih.gov
Chemical Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 81124-51-8 synthonix.com |
| Molecular Formula | C₁₂H₉NO₂ synthonix.commolbase.com |
| Molecular Weight | 199.21 g/mol molbase.com |
| Synonyms | (E)-3-(3-QUINOLINYL)-2-PROPENOIC ACID, 3-(quinolin-3-yl)acrylic acid chemsrc.commolbase.com |
| Topological Polar Surface Area | 50.19 Ų molbase.com |
| LogP | 2.3326 molbase.com |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-quinolin-3-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-8H,(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIWIEFOLKWDNV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 3 Quinolin 3 Ylprop 2 Enoic Acid and Analogues
Direct Synthesis Strategies for (E)-3-quinolin-3-ylprop-2-enoic Acid
Direct synthesis strategies provide efficient pathways to the target molecule, often beginning with readily available quinoline (B57606) precursors. These methods include classical condensation reactions followed by hydrolysis, as well as modern palladium-catalyzed cross-coupling reactions.
A common and straightforward approach to synthesizing this compound involves a two-step sequence: the formation of an ester intermediate, followed by its hydrolysis to the desired carboxylic acid. This pathway often begins with the condensation of quinoline-3-carbaldehyde with an acetate (B1210297) ester derivative.
For instance, a Perkin or a related condensation reaction can be employed to react quinoline-3-carbaldehyde with acetic anhydride (B1165640) in the presence of a base like sodium acetate. This initially forms a mixed anhydride which, upon workup, can yield the desired α,β-unsaturated acid. Alternatively, condensation with an ester like ethyl acetate under basic conditions (e.g., using sodium ethoxide) can form the ethyl ester of the target acid, ethyl (E)-3-quinolin-3-ylprop-2-enoate.
The subsequent hydrolysis of the ester is typically achieved under acidic or basic conditions. rsc.org Basic hydrolysis, using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide followed by acidification, is a common method to cleave the ester and yield the final carboxylic acid product. Acid-catalyzed hydrolysis is also a viable option. rsc.org This two-step process is advantageous as the intermediate ester is often easier to purify than the final acid.
Modern organic synthesis frequently utilizes palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency. The Heck reaction is a particularly relevant method for the synthesis of this compound. mdpi.com This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
A plausible synthetic route involves the reaction of 3-haloquinoline (e.g., 3-bromoquinoline (B21735) or 3-iodoquinoline) with acrylic acid or its esters (like methyl acrylate (B77674) or ethyl acrylate). The reaction is catalyzed by a palladium source, such as palladium(II) acetate (Pd(OAc)₂), often in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) and a base (e.g., triethylamine, NaOAc). nih.gov The coupling generally proceeds with high trans-selectivity, leading predominantly to the (E)-isomer. If an acrylic ester is used, a subsequent hydrolysis step, as described in section 2.1.1, is necessary to obtain the final carboxylic acid. nih.gov This methodology offers a versatile approach, as a wide variety of substituted haloquinolines and acrylic acid derivatives can be used, allowing for the synthesis of a broad range of analogues. mdpi.com
Stereoselective Synthesis of Related (E)-Prop-2-enoic Acid Systems
Achieving specific stereochemistry is crucial in chemical synthesis. For α,β-unsaturated acids, the (E)-isomer is often the thermodynamically more stable and desired product. Several classic olefination reactions are renowned for their high (E)-selectivity.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly with high (E)-selectivity. conicet.gov.arorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with a phosphonate (B1237965) carbanion. wikipedia.orgslideshare.net
To synthesize this compound, quinoline-3-carbaldehyde is reacted with a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate. The phosphonate is first deprotonated with a base (such as sodium hydride or sodium ethoxide) to generate the nucleophilic carbanion. This carbanion then adds to the aldehyde, forming a tetrahedral intermediate. Subsequent elimination of a dialkylphosphate salt results in the formation of the C=C double bond. organic-chemistry.org
The high (E)-selectivity of the HWE reaction with stabilized ylides is a well-documented feature. organic-chemistry.org The stereochemical outcome is influenced by the steric hindrance in the transition state leading to the oxaphosphetane intermediate, which favors the anti-arrangement of the larger substituents (the quinoline ring and the ester group), ultimately leading to the (E)-alkene. organic-chemistry.org The resulting product is the ethyl ester of the target acid, which can then be hydrolyzed to afford this compound.
Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction
| Feature | Description |
|---|---|
| Reactants | Aldehyde (e.g., quinoline-3-carbaldehyde) and a stabilized phosphonate ester (e.g., triethyl phosphonoacetate). |
| Base | A moderately strong base is required to deprotonate the phosphonate (e.g., NaH, NaOEt, K₂CO₃). |
| Stereoselectivity | Generally provides high selectivity for the (E)-alkene product. wikipedia.org |
| Byproduct | A water-soluble dialkylphosphate salt, which is easily removed during aqueous workup. organic-chemistry.org |
| Product | An α,β-unsaturated ester, requiring a subsequent hydrolysis step to yield the carboxylic acid. |
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com It is a highly effective method for synthesizing α,β-unsaturated systems.
For the direct synthesis of this compound, the Doebner modification of the Knoevenagel condensation is particularly suitable. wikipedia.org This variation involves the reaction of an aldehyde (quinoline-3-carbaldehyde) with malonic acid in the presence of a basic catalyst, typically pyridine (B92270), sometimes with a catalytic amount of piperidine (B6355638). wikipedia.org The reaction proceeds through the formation of a quinolin-3-ylidenemalonic acid intermediate, which then undergoes spontaneous decarboxylation upon heating to yield the desired this compound. This method is advantageous as it often directly produces the carboxylic acid in a single step with high (E)-stereoselectivity.
Table 2: Comparison of Synthetic Routes
| Synthetic Method | Starting Materials | Key Reagents | Product Formed | Stereoselectivity |
|---|---|---|---|---|
| Esterification/Hydrolysis | Quinoline-3-carbaldehyde, Acetate ester | Base (e.g., NaOEt) then H₃O⁺/OH⁻ | Carboxylic Acid | Mixture, depends on method |
| Heck Coupling | 3-Haloquinoline, Acrylic acid/ester | Pd catalyst, Base | Carboxylic Acid or Ester | High (E)-selectivity |
| Wadsworth-Emmons | Quinoline-3-carbaldehyde, Phosphonoacetate | Base (e.g., NaH) | Ester | High (E)-selectivity organic-chemistry.org |
| Knoevenagel-Doebner | Quinoline-3-carbaldehyde, Malonic acid | Pyridine, Piperidine | Carboxylic Acid | High (E)-selectivity wikipedia.org |
Preparation of this compound Derivatives and Analogues
The synthetic methodologies described above are also adaptable for the preparation of a wide array of derivatives and analogues of this compound. These modifications can be made at two primary locations: the quinoline ring system and the prop-2-enoic acid side chain.
Quinoline Ring Modification: By starting with substituted quinoline-3-carbaldehydes or 3-haloquinolines, a variety of analogues can be synthesized. For example, using a 6-chloroquinoline-3-carbaldehyde (B3027731) in a Knoevenagel or Wadsworth-Emmons reaction would yield the corresponding 6-chloro-(E)-3-quinolin-3-ylprop-2-enoic acid. This allows for the systematic exploration of how different substituents on the quinoline core affect the properties of the molecule.
Carboxylic Acid Modification: The carboxylic acid functional group is a versatile handle for further derivatization. Standard organic transformations can be used to convert the acid into a range of functional groups. For example, esterification with various alcohols (using methods like Fischer or Steglich esterification) can produce a library of esters. researchgate.net Similarly, reaction with amines, facilitated by coupling agents like DCC or EDC, can generate a series of amides. These derivatives are often synthesized to modulate the physicochemical properties of the parent compound. nih.gov
The combination of these strategies provides a robust platform for generating a diverse library of this compound analogues for further study.
Strategies for Quinoline Ring Substitution
The functionalization of the quinoline ring is a key aspect in the synthesis of diverse analogues of this compound. Various classical and modern synthetic methods can be employed to introduce a wide range of substituents onto the quinoline scaffold.
Established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, offer routes to substituted quinolines by varying the aniline (B41778) and carbonyl precursors. iipseries.orgtandfonline.comiust.ac.irpharmaguideline.com For instance, the Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group, which can be a precursor to the prop-2-enoic acid side chain. pharmaguideline.comijpsjournal.com
Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for the late-stage functionalization of the quinoline ring. Reactions such as Suzuki, and Heck couplings can be utilized to introduce aryl, alkyl, and other functional groups at specific positions of the quinoline nucleus, provided a suitable halo-substituted quinoline precursor is available. organic-chemistry.orgnih.gov For example, a Heck reaction can be employed to couple a bromoquinoline with an acrylic acid derivative. organic-chemistry.orgresearchgate.netresearchgate.net
Furthermore, C-H activation strategies are emerging as an efficient way to directly introduce substituents onto the quinoline ring without the need for pre-functionalization. mdpi.com These methods offer a more atom-economical approach to generating a library of substituted quinoline analogues.
A summary of common substitution strategies is presented in the table below.
| Reaction Type | Description | Typical Reagents | Reference |
| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde/ketone with a methylene-active compound. | Base or acid catalyst. | iipseries.orgijpsjournal.com |
| Skraup Synthesis | Reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. | Glycerol, H₂SO₄, nitrobenzene. | iipseries.orgtandfonline.compharmaguideline.com |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid. | Hydrochloric acid, Lewis acids. | iipseries.orgtandfonline.com |
| Pfitzinger Reaction | Reaction of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. | Base (e.g., KOH). | iipseries.orgnih.gov |
| Heck Coupling | Palladium-catalyzed coupling of a haloquinoline with an alkene. | Palladium catalyst, base. | nih.govorganic-chemistry.org |
| C-H Activation | Direct functionalization of a C-H bond on the quinoline ring. | Transition metal catalyst (e.g., Rh, Ru, Co). | mdpi.com |
Modifications of the Prop-2-enoic Acid Side Chain
The prop-2-enoic acid side chain of this compound is analogous to that of cinnamic acid and can be synthesized and modified using similar chemical principles. wikipedia.orgnih.gov The most common method for the formation of this side chain is through condensation reactions.
The Knoevenagel condensation is a widely used method for forming the α,β-unsaturated acid moiety. wikipedia.orgmdpi.com This reaction involves the condensation of quinoline-3-carbaldehyde with malonic acid in the presence of a basic catalyst, such as piperidine or pyridine, followed by decarboxylation to yield the desired this compound. wikipedia.orgorganic-chemistry.org The Doebner modification of the Knoevenagel condensation, which uses pyridine as both the catalyst and solvent, is particularly effective for this transformation. organic-chemistry.org
The Perkin reaction is another classical method that can be employed. wikipedia.org This involves the reaction of quinoline-3-carbaldehyde with an acid anhydride (e.g., acetic anhydride) and its corresponding carboxylate salt (e.g., sodium acetate) to form the α,β-unsaturated acid. cambridge.org
Once the prop-2-enoic acid side chain is in place, it can be further modified. Standard esterification or amidation reactions can be performed on the carboxylic acid group to generate a variety of derivatives. mdpi.com The double bond can also undergo various reactions, although this may compromise the (E)-stereochemistry if not controlled.
Key modifications of the side chain are outlined in the table below.
| Reaction | Starting Material | Reagents | Product | Reference |
| Knoevenagel Condensation | Quinoline-3-carbaldehyde | Malonic acid, piperidine/pyridine | This compound | wikipedia.org |
| Perkin Reaction | Quinoline-3-carbaldehyde | Acetic anhydride, sodium acetate | This compound | wikipedia.orgcambridge.org |
| Esterification | This compound | Alcohol, acid catalyst | (E)-3-quinolin-3-ylprop-2-enoate ester | mdpi.com |
| Amidation | This compound | Amine, coupling agent | (E)-N-substituted-3-quinolin-3-ylprop-2-enamide | mdpi.com |
Multi-component Reactions for this compound Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound analogues in a single step. researchgate.netrsc.org Several MCRs are known for the synthesis of the quinoline core, and these can be adapted to incorporate the desired side chain.
For instance, a modified Friedländer synthesis can be performed as a three-component reaction involving an o-aminobenzaldehyde, a compound with an active methylene group (such as malonic acid or its derivatives), and another component to introduce further diversity. nih.gov
The Povarov reaction, a [4+2] cycloaddition, is another powerful MCR for the synthesis of tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. iipseries.org By choosing appropriate starting materials, it is conceivable to construct a quinoline ring that already bears a precursor to the prop-2-enoic acid side chain at the 3-position.
The advantages of MCRs include simplified reaction procedures, reduced waste generation, and the ability to rapidly generate a library of structurally diverse compounds. rsc.org
| Multi-component Reaction | Components | Product Type | Reference |
| Povarov Reaction | Aniline, aldehyde, alkene | Tetrahydroquinoline derivatives | iipseries.org |
| Gewald Reaction | Ketone/aldehyde, α-cyanoester, sulfur | 2-Aminothiophene derivatives (can be adapted) | researchgate.net |
| Ugi Reaction | Aldehyde/ketone, amine, isocyanide, carboxylic acid | α-Acylamino carboxamide derivatives (can be adapted) | researchgate.net |
| Three-component Friedländer | o-aminobenzaldehyde, active methylene compound, third component | Substituted quinolines | nih.gov |
Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of quinoline derivatives has gained significant attention in recent years. tandfonline.comijpsjournal.comresearchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
One of the key green approaches is the use of environmentally benign solvents, with water being an ideal choice. tandfonline.comiicbe.org Several synthetic routes to quinolines have been successfully adapted to be performed in aqueous media. tandfonline.com The use of alternative energy sources such as microwave irradiation can significantly reduce reaction times and improve yields. tandfonline.comtandfonline.comresearchgate.net
The development of reusable and non-toxic catalysts is another important aspect of green quinoline synthesis. researchgate.nettandfonline.com This includes the use of solid-supported catalysts, biocatalysts, and metal-free catalytic systems. nih.govresearchgate.net For example, the use of p-toluenesulfonic acid in water has been reported as an eco-friendly approach for the synthesis of quinoline derivatives. tandfonline.com
Solvent-free reactions, where the reactants themselves act as the solvent, represent another green alternative that minimizes waste. tandfonline.com One-pot syntheses and multi-component reactions, as discussed previously, also align with green chemistry principles by reducing the number of synthetic steps and purification procedures. tandfonline.comrsc.org
The following table summarizes some green chemistry approaches applicable to the synthesis of this compound analogues.
| Green Chemistry Principle | Application in Quinoline Synthesis | Examples | Reference |
| Use of Safer Solvents | Replacing hazardous organic solvents with water or ethanol (B145695). | p-TSA catalyzed synthesis in water. | tandfonline.com |
| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted quinoline synthesis. | tandfonline.comtandfonline.com |
| Catalysis | Using recyclable or non-toxic catalysts. | Use of ceric ammonium (B1175870) nitrate (B79036) in ethanol:water. | tandfonline.com |
| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process. | Multi-component reactions. | researchgate.netrsc.org |
| Waste Prevention | Conducting reactions under solvent-free conditions. | Solvent-free Friedländer annulation. | tandfonline.com |
Structural Elucidation and Characterization Methodologies for E 3 Quinolin 3 Ylprop 2 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data, a complete picture of the atomic arrangement, connectivity, and stereochemistry of (E)-3-quinolin-3-ylprop-2-enoic acid can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information for structural assignment. The chemical shift (δ) of each nucleus offers clues about its electronic environment, while the coupling patterns in ¹H NMR reveal proximities between protons.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline (B57606) ring and the prop-2-enoic acid moiety. The aromatic region would display signals characteristic of a substituted quinoline ring, typically appearing between δ 7.5 and 9.0 ppm. mdpi.com The two vinylic protons of the propenoic acid group are diastereotopic and would appear as two distinct doublets. Crucially, the large coupling constant between these two protons (typically in the range of 15-16 Hz) is diagnostic for the (E)- or trans-configuration of the double bond. rsc.org The acidic proton of the carboxyl group is often broad and may exchange with trace water in the solvent, appearing over a wide chemical shift range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show 12 distinct signals, corresponding to the 9 carbons of the quinoline ring, the 2 carbons of the alkene, and the carboxyl carbon. The carboxyl carbon (C=O) is typically found in the most downfield region of the spectrum, often around δ 167-170 ppm. The carbons of the quinoline ring would appear in the aromatic region (approximately δ 120-150 ppm), while the vinylic carbons would also be in this range. rsc.org
A detailed assignment of the predicted chemical shifts, based on data from analogous structures, is presented below.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| COOH | 12.0-13.0 (broad s) | ~168.0 |
| Cα=Cβ-COOH | 6.5-6.7 (d, J ≈ 16 Hz) | ~120.0 |
| Cα=Cβ-COOH | 7.8-8.0 (d, J ≈ 16 Hz) | ~145.0 |
| H-2 | ~8.9 (d) | ~150.0 |
| C-3 | - | ~135.0 |
| H-4 | ~8.2 (s) | ~129.0 |
| H-5 | ~8.1 (d) | ~128.5 |
| H-6 | ~7.6 (t) | ~129.5 |
| H-7 | ~7.8 (t) | ~128.0 |
| H-8 | ~7.9 (d) | ~127.0 |
| C-4a | - | ~128.8 |
Note: Predicted values are based on typical chemical shifts for quinoline and trans-cinnamic acid derivatives and may vary based on solvent and experimental conditions.
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a strong cross-peak between the two vinylic protons (Hα and Hβ), confirming their direct coupling. It would also reveal the connectivity of the protons on the benzo- portion of the quinoline ring (H-5 through H-8), allowing for their sequential assignment. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. An HSQC spectrum would link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for the definitive assignment of all protonated carbons in the molecule.
A correlation from the vinylic proton Hβ to the quinoline carbon C-3, confirming the attachment point of the prop-2-enoic acid chain.
Correlations from the vinylic protons (Hα and Hβ) to the carboxyl carbon (COOH), confirming the enoic acid structure.
Correlations from the quinoline proton H-2 and H-4 to C-3, further solidifying the substitution pattern on the quinoline ring.
Together, these 2D NMR techniques provide irrefutable evidence for the structure of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying the functional groups present in a compound.
An FTIR spectrum provides a characteristic fingerprint of a molecule based on the absorption of infrared radiation by its vibrating bonds. For this compound, several key absorptions would be expected. The carboxylic acid functional group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1710-1680 cm⁻¹. scispace.com The spectrum would also feature characteristic absorptions for the C=C bonds of the alkene and the aromatic quinoline ring in the 1650-1450 cm⁻¹ region. C-H stretching vibrations from the aromatic and vinylic protons are expected just above 3000 cm⁻¹.
Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic/Vinylic |
| 1710-1680 | C=O stretch (strong) | Carboxylic Acid |
| 1640-1620 | C=C stretch | Alkene |
| 1600-1450 | C=C and C=N stretches | Quinoline Ring |
| 1440-1400 | O-H bend | Carboxylic Acid |
| 1300-1200 | C-O stretch | Carboxylic Acid |
Raman spectroscopy is a complementary technique to FTIR. While FTIR measures the absorption of light, Raman measures the inelastic scattering of light. A key difference is that symmetric, non-polar vibrations often produce strong signals in Raman spectra but weak signals in FTIR, and vice versa. For this compound, the symmetric stretching vibrations of the C=C bonds in the quinoline ring and the alkene moiety are expected to be particularly strong and well-defined in the Raman spectrum. scirp.org This can provide confirmatory information for the carbon skeleton that is less clear in the FTIR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The technique is particularly useful for analyzing compounds with conjugated π-systems.
The structure of this compound features an extended conjugated system encompassing the quinoline ring and the propenoic acid side chain. This extensive conjugation is expected to result in strong UV absorbance. Based on similar chromophores like hydroxycinnamic acids, the molecule is predicted to exhibit at least two main absorption bands. researchgate.net An intense absorption band is expected in the 250-280 nm range, corresponding to π→π* transitions within the quinoline aromatic system. A second, longer-wavelength absorption band, likely around 310-330 nm, would be characteristic of the extended conjugation between the aromatic ring and the enoic acid moiety. researchgate.net The position of this maximum absorption (λmax) is sensitive to the solvent environment.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| quinoline-2-carboxylic acid |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, which has a molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol , mass spectrometry provides definitive confirmation of its elemental composition and offers insights into its structural stability and bonding.
In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The analysis of the mass-to-charge ratio (m/z) of these ions allows for the reconstruction of the molecule's structure.
While specific experimental fragmentation data for this compound is not extensively detailed in publicly available literature, a theoretical fragmentation pattern can be predicted based on the known fragmentation of related structures, such as cinnamic acid and quinoline derivatives. The molecular ion peak would be expected at an m/z corresponding to its molecular weight.
Key fragmentation pathways would likely involve:
Decarboxylation: A common fragmentation for carboxylic acids is the loss of a carboxyl group (–COOH) as carbon dioxide (CO₂), which would result in a significant fragment ion.
Cleavage of the propenoic acid chain: Fragmentation could occur at various points along the acrylic acid side chain.
Rearrangements of the quinoline ring: The stable aromatic quinoline ring would likely remain intact in many fragmentation processes, though some ring opening or rearrangements could occur under high-energy conditions.
A hypothetical table of major mass spectral fragments is presented below based on these general principles.
| Predicted Fragment | Proposed Structure/Loss | Hypothetical m/z |
| Molecular Ion [M]⁺• | C₁₂H₉NO₂⁺• | 199 |
| [M - COOH]⁺ | Loss of the carboxylic acid group | 154 |
| [M - CO₂]⁺• | Loss of carbon dioxide | 155 |
| Quinoline Cation | C₉H₇N⁺ | 129 |
This table is predictive and awaits experimental verification.
X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies
For this compound, single-crystal XRD would reveal critical structural details:
Planarity: The analysis would confirm the planarity of the quinoline ring system and the propenoic acid side chain. The trans or (E)-configuration of the double bond would be unequivocally established by the dihedral angles.
Conformation: The rotational orientation of the quinoline ring relative to the acrylic acid moiety would be determined. This conformation is influenced by steric and electronic effects.
Intermolecular Interactions: Crucially, XRD analysis elucidates the non-covalent interactions that govern the crystal packing, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules), π-π stacking interactions between the aromatic quinoline rings, and van der Waals forces. These interactions are fundamental to the material's physical properties.
Although a specific crystal structure for this compound has not been reported in the searched literature, a hypothetical data table of crystallographic parameters is provided to illustrate the type of information that would be obtained from such an analysis.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor (%) | Value |
This table represents a template of expected data from a single-crystal X-ray diffraction experiment.
Computational and Theoretical Investigations of E 3 Quinolin 3 Ylprop 2 Enoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals (HOMO/LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netmdpi.com Studies on quinolinone derivatives and related compounds utilize DFT, often with the B3LYP hybrid functional, to analyze their molecular orbitals. researchgate.netmdpi.comekb.eg The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.comwuxibiology.com For instance, in studies of pyrazolyl quinolinone derivatives, the calculated HOMO and LUMO energies are used to describe the extent of charge transfer within the molecules. ekb.eg The analysis of these orbitals helps in understanding the electrophilic and nucleophilic sites within the molecule. ekb.eg DFT calculations on related quinoline (B57606) derivatives provide valuable data on their electronic properties and reactivity descriptors. ekb.egrsc.org
Table 1: Key Concepts in HOMO-LUMO Analysis
| Parameter | Description | Significance in Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity of a molecule. Higher energy indicates a better electron donor. researchgate.netajchem-a.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of a molecule. Lower energy indicates a better electron acceptor. wuxibiology.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive. mdpi.comajchem-a.com |
| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap | A "hard" molecule has a large gap and is less reactive. mdpi.com |
| Chemical Softness (S) | Inversely proportional to chemical hardness | A "soft" molecule has a small gap and is more reactive. mdpi.com |
Semi-empirical Methods for Conformational Analysis and Spectroscopic Property Prediction
Semi-empirical methods, while less computationally intensive than DFT, are valuable for preliminary conformational analysis and predicting spectroscopic properties. These methods can be used to explore the potential energy surfaces of molecules to identify stable conformers. For related compounds like (5-chloro-quinolin-8-yloxy) acetic acid, computational methods combined with experimental data have been used for a complete vibrational analysis of infrared and Raman spectra. scirp.org Theoretical calculations have also been successfully used to predict NMR chemical shifts (¹H and ¹³C) for quinoline derivatives, showing good agreement with experimental results. rsc.orgscirp.org
Molecular Dynamics Simulations for Conformational Flexibility and Tautomerism
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations provide insights into conformational flexibility, stability of ligand-protein complexes, and potential tautomeric transformations. For quinoline derivatives investigated as potential inhibitors of enzymes like acetylcholinesterase, MD simulations have been used to understand their dynamic behavior within the enzyme's active site. researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the molecule to its target. researchgate.net The results from MD studies help to refine the understanding of how these compounds interact with biological systems on a dynamic level. researchgate.net
Molecular Docking Studies for Putative Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. nih.gov This method is widely used in drug discovery to screen for potential inhibitors. nih.gov For quinoline derivatives, docking studies have been performed to investigate their binding modes and affinities for various biological targets. For example, quinolone-3-esters have been docked into the Qo site of the bc1 protein complex of Plasmodium falciparum to understand their antimalarial activity. nih.gov These studies often highlight the crucial role of specific functional groups, such as the 4-oxo and N-H groups, in forming key interactions with the target protein. nih.gov Similarly, docking studies of 2-aryl-quinoline-4-carboxylic acid derivatives have been used to identify potential inhibitors for leishmaniasis, demonstrating stable binding to the target enzyme. nih.gov
In silico Prediction of Biological Activities for (E)-3-quinolin-3-ylprop-2-enoic Acid and its Analogues
In silico methods are instrumental in predicting the biological activities of novel compounds, thereby guiding synthetic efforts and experimental testing. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the chemical structure of compounds with their biological activity. researchgate.net For quinoline derivatives, various computational approaches are used to predict their potential as therapeutic agents. nih.gov Quinoline structures are recognized for a broad spectrum of biological activities, including antimalarial, anticancer, and antileishmanial properties. nih.govmdpi.com Computational target fishing and pharmacokinetic (ADMET) profiling are used to identify the most promising targets for small molecules and predict their behavior in the body. nih.govmdpi.com These predictive models help in optimizing lead compounds to improve their therapeutic properties and pharmacokinetic profiles. nih.gov
Investigation of Tautomeric Equilibria in this compound and Related Quinolone Structures
Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly impact the chemical and biological properties of a molecule. In quinolone structures, keto-enol tautomerism is a key consideration. For example, the equilibrium between 4-oxoquinoline and 4-hydroxyquinoline (B1666331) forms in quinolone 3-esters has been investigated for its effect on antimalarial activity. nih.gov Theoretical calculations, such as those using the B3LYP functional, have shown a clear preference for the hydroxyquinoline form in certain derivatives, with the energy difference between tautomers being significant. nih.gov The stability of different tautomers can be influenced by solvent effects and substitution patterns on the quinoline ring. beilstein-journals.org Understanding the tautomeric preferences is crucial as it can affect the key interactions required for biological activity, such as the hydrogen bonding capacity of the molecule. nih.gov
Chemical Reactivity and Mechanistic Studies of E 3 Quinolin 3 Ylprop 2 Enoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes several important chemical reactions.
(E)-3-quinolin-3-ylprop-2-enoic acid can be converted to its corresponding esters and amides through reactions with alcohols and amines, respectively. These reactions typically require activation of the carboxylic acid, often through the use of coupling agents or by conversion to a more reactive acyl halide or anhydride (B1165640).
Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed, particularly for milder reaction conditions.
Amidation follows a similar pathway, where the carboxylic acid is reacted with a primary or secondary amine. The use of coupling agents is also prevalent in amide bond formation to facilitate the reaction. The nucleophilicity of the amine plays a significant role in the reaction rate, with more nucleophilic amines generally reacting faster. researchgate.net The mechanism of amidation using a carbodiimide, such as EDC, involves the initial deprotonation of the carboxylic acid to form an active O-acylisourea intermediate. This unstable intermediate is then attacked by the amine to form the amide bond. researchgate.net
Table 1: Examples of Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product | General Conditions |
|---|---|---|---|
| This compound | Methanol, H₂SO₄ (cat.) | Methyl (E)-3-quinolin-3-ylprop-2-enoate | Reflux |
| This compound | Ethanol (B145695), DCC | Ethyl (E)-3-quinolin-3-ylprop-2-enoate | Room temperature |
| This compound | Aniline (B41778), EDC | N-phenyl-(E)-3-quinolin-3-ylprop-2-enamide | Room temperature |
| This compound | Benzylamine, DCC | N-benzyl-(E)-3-quinolin-3-ylprop-2-enamide | Room temperature |
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (E)-3-quinolin-3-ylprop-2-en-1-ol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). organic-chemistry.org
The reduction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. Borane reductions are often milder and can offer better chemoselectivity in the presence of other reducible functional groups. A facile and highly chemoselective method for the reduction of a carboxylic acid in the presence of a ketone involves the activation of the carboxylic acid by a mixed anhydride followed by reaction with sodium borohydride. nih.gov
Table 2: Reduction of the Carboxylic Acid Moiety
| Reactant | Reagent(s) | Product | General Conditions |
|---|---|---|---|
| This compound | 1. LiAlH₄, THF; 2. H₃O⁺ | (E)-3-quinolin-3-ylprop-2-en-1-ol | 0 °C to room temperature |
| This compound | 1. BH₃·THF; 2. H₂O | (E)-3-quinolin-3-ylprop-2-en-1-ol | Room temperature |
Reactions of the α,β-Unsaturated System
The carbon-carbon double bond conjugated to the carbonyl group of the carboxylic acid is susceptible to a variety of addition reactions.
The α,β-unsaturated system in this compound can undergo electrophilic addition reactions. libretexts.org The double bond acts as a nucleophile, attacking an electrophile. pearson.comlibretexts.org The addition of hydrogen halides (HX) to the double bond is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. pearson.com
Furthermore, reactions such as hydroarylation of the carbon-carbon double bond can occur with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH). mdpi.com
Table 3: Addition Reactions to the α,β-Unsaturated System
| Reactant | Reagent(s) | Product | Regioselectivity |
|---|---|---|---|
| This compound | HBr | 3-bromo-3-quinolin-3-ylpropanoic acid | Markovnikov |
| This compound | HCl | 3-chloro-3-quinolin-3-ylpropanoic acid | Markovnikov |
| This compound | Benzene (B151609), TfOH | 3-phenyl-3-quinolin-3-ylpropanoic acid | Not applicable |
The α,β-unsaturated system can potentially participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. In [3+2] cycloaddition reactions, a three-atom component reacts with the two atoms of the double bond to form a five-membered ring. Azomethine ylides are commonly used three-atom components in such reactions. researchgate.net
While specific examples for this compound are not extensively documented, the general reactivity of α,β-unsaturated carboxylic acids suggests that such transformations are plausible under appropriate conditions. For instance, photochemical intermolecular dearomative [4+2] cycloaddition has been reported for quinolines with alkenes, suggesting the quinoline (B57606) ring itself can act as a diene. nih.gov
Reactivity of the Quinoline Nitrogen and Ring System
The quinoline ring system possesses its own distinct reactivity. The nitrogen atom is basic and can be protonated or alkylated. Electrophilic aromatic substitution on the quinoline ring is also possible. Quinoline derivatives are known to be present in many natural products and bioactive compounds. nih.gov
The nitrogen atom in the quinoline ring is a site of basicity and can be protonated by acids to form a quinolinium salt. It can also act as a nucleophile and react with electrophiles such as alkyl halides to form N-alkylquinolinium salts.
The quinoline ring system can undergo electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions. In general, electrophilic substitution on the quinoline ring tends to occur on the benzene ring portion rather than the pyridine (B92270) ring.
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of this compound in substitution reactions is centered on the quinoline ring, a heterocyclic aromatic system. The nature of these reactions is heavily influenced by the presence of the nitrogen atom, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution.
Electrophilic Aromatic Substitution:
The quinoline ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. Electrophilic aromatic substitution (EAS) reactions on the quinoline nucleus typically require forcing conditions. The substitution pattern is also dictated by the nitrogen atom. The benzene ring portion of the quinoline system is more susceptible to electrophilic attack than the pyridine ring. Consequently, electrophilic substitution preferentially occurs at positions 5 and 8.
The presence of the 3-propenoic acid substituent further influences the regioselectivity of EAS reactions. The acrylic acid group is an electron-withdrawing group, which deactivates the ring, making electrophilic substitution even more challenging. Its deactivating effect is transmitted throughout the quinoline ring system, further reducing the electron density and thus the reactivity towards electrophiles.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C5 | Most favored | Less deactivation by the nitrogen atom and the substituent. |
| C8 | Favored | Less deactivation by the nitrogen atom and the substituent. |
| Other positions | Disfavored | Stronger deactivation by the nitrogen atom and the substituent. |
Nucleophilic Aromatic Substitution:
Conversely, the electron-deficient nature of the pyridine ring in the quinoline nucleus makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at the C2 and C4 positions, which are ortho and para to the nitrogen atom, respectively. The presence of a good leaving group at these positions facilitates the reaction.
In the case of this compound, while the parent quinoline is activated towards nucleophilic attack, the molecule itself does not possess a leaving group on the quinoline ring that is readily displaced. However, derivatives of this compound, where a leaving group is present, would be expected to undergo nucleophilic substitution. For instance, a chloro or bromo substituent at the C2 or C4 position would be readily displaced by a nucleophile.
Oxidation and Reduction Pathways of the Quinoline Nucleus
The quinoline nucleus of this compound can undergo both oxidation and reduction reactions, with the outcome depending on the reaction conditions and the reagents employed.
Oxidation:
The quinoline ring is relatively resistant to oxidation. However, under strong oxidizing conditions, the benzene ring is preferentially attacked, leading to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). The acrylic acid side chain is also susceptible to oxidation. Strong oxidants can cleave the double bond, leading to the formation of quinoline-3-carbaldehyde and glyoxylic acid, or further oxidation to quinoline-3-carboxylic acid.
Reduction:
The pyridine ring of the quinoline nucleus is more readily reduced than the benzene ring. Catalytic hydrogenation of quinoline derivatives typically leads to the saturation of the nitrogen-containing ring, yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For example, reduction with sodium in ethanol (Birch reduction) can also lead to the formation of a 1,4-dihydroquinoline (B1252258) derivative. The carbon-carbon double bond of the acrylic acid side chain is also readily reduced under catalytic hydrogenation conditions, which would occur concurrently with the reduction of the quinoline ring.
Table 2: Potential Reduction Products of this compound
| Reagent/Conditions | Major Product(s) |
|---|---|
| H₂, Pd/C | 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid |
| Na, EtOH | 3-(1,4-dihydroquinolin-3-yl)propanoic acid |
Influence of (E)-Stereochemistry on Reaction Selectivity and Yield
The (E)-stereochemistry of the exocyclic double bond in this compound plays a crucial role in determining the stereochemical outcome of reactions involving this double bond. The trans arrangement of the quinoline and carboxylic acid groups influences the accessibility of reagents to the faces of the double bond.
In reactions such as dihydroxylation, epoxidation, or cyclopropanation, the incoming reagent will approach the double bond from the less sterically hindered face. The bulky quinoline group will direct the attack to the opposite face of the double bond, leading to a high degree of diastereoselectivity. For instance, in an epoxidation reaction, the epoxide would be expected to form preferentially on the face opposite to the quinoline ring.
The (E)-geometry also affects the yield of certain reactions. In reactions where the transition state geometry is sensitive to steric hindrance, the more stable (E)-isomer will often react more readily and in higher yield than the corresponding (Z)-isomer. This is because the (E)-isomer minimizes steric repulsion between the large quinoline substituent and the carboxylic acid group, allowing for a more favorable approach of the reagents.
Furthermore, in reactions that proceed through a cyclic transition state, the (E)-stereochemistry can lead to the formation of a specific stereoisomer of the product. For example, in a Diels-Alder reaction where the acrylic acid moiety acts as a dienophile, the (E)-geometry would be retained in the stereochemistry of the resulting cyclohexene (B86901) adduct.
Structure Activity Relationship Sar Studies of E 3 Quinolin 3 Ylprop 2 Enoic Acid Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For analogues of (E)-3-quinolin-3-ylprop-2-enoic acid, 2D and 3D-QSAR models are instrumental in predicting the activity of novel derivatives and guiding their synthesis. mdpi.comnih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly insightful. nih.gov These models analyze the steric and electrostatic fields surrounding the aligned molecules, providing a three-dimensional map of where structural modifications are likely to enhance or diminish activity. For a series of quinoline (B57606) derivatives, a typical QSAR model might reveal that bulky, electron-rich groups on the benzene (B151609) portion of the quinoline ring are favorable for activity, while certain substitutions on the pyridine (B92270) part could be detrimental. nih.gov
Key molecular descriptors often found to be significant in QSAR studies of quinoline-based compounds include:
Electronic Descriptors: Charges on specific atoms, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which influence electrostatic and covalent interactions with the target. researchgate.net
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which relate to how the molecule fits into a binding site.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP), which affects how the molecule distributes between aqueous and lipid environments and its ability to cross cell membranes.
Topological Descriptors: Indices that describe molecular connectivity and shape.
A hypothetical QSAR model for this compound analogues might yield an equation that quantitatively links these descriptors to a specific biological activity, such as inhibitory concentration (IC50). The statistical validity of such models is confirmed through high correlation coefficients (r²) and cross-validation coefficients (q²). nih.gov
Table 1: Representative Molecular Descriptors in QSAR Analysis of Quinoline Analogues
| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |
|---|---|---|
| Electronic | Partial charge on quinoline nitrogen | Affects hydrogen bonding and electrostatic interactions. |
| Steric | Molecular Volume | Determines the fit within the target's binding pocket. |
| Hydrophobic | LogP (Partition Coefficient) | Impacts membrane permeability and binding to hydrophobic pockets. |
| Topological | Wiener Index | Correlates with molecular branching and compactness. |
Pharmacophore Elucidation and Molecular Similarity Analysis
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For inhibitors based on the quinoline scaffold, common pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov
For the this compound framework, a pharmacophore model would likely highlight:
An aromatic ring feature corresponding to the quinoline nucleus, which can engage in π-π stacking interactions with aromatic amino acid residues in a receptor.
A hydrogen bond acceptor feature associated with the nitrogen atom of the quinoline ring.
A hydrogen bond donor/acceptor unit from the carboxylic acid group, which is crucial for forming key interactions with polar residues like arginine or lysine.
A hydrophobic feature associated with the benzene portion of the quinoline ring.
Molecular similarity analysis complements pharmacophore modeling by quantifying the likeness between different molecules. researchgate.net By comparing the shape, size, and electronic properties of novel analogues to a known active template, it is possible to predict whether a new compound will retain the desired biological activity. This approach has been successfully used to identify new quinoline-based inhibitors from large chemical databases. researchgate.net
Impact of Substituents on Biological Potency and Selectivity
The biological activity of this compound analogues can be finely tuned by introducing various substituents onto the quinoline ring. The nature, position, and size of these substituents dictate the molecule's potency and selectivity.
Studies on related 2,3-diarylquinoline and quinolin-2-one derivatives provide valuable insights into these effects. rsc.org For instance, the introduction of halogen atoms (e.g., fluorine, chlorine) at specific positions can enhance activity by increasing lipophilicity, which may improve cell membrane penetration, or by forming specific halogen bonds with the target protein. nih.gov Electron-donating groups, such as methoxy (B1213986) (-OCH₃), can modulate the electronic properties of the quinoline ring, potentially enhancing binding affinity.
Conversely, bulky substituents in sterically hindered positions can lead to a decrease in activity due to unfavorable steric clashes within the binding site. The position of substitution is also critical; a group that enhances activity at the C-6 position might abolish it at the C-8 position. nih.gov
Table 2: Hypothetical Impact of Quinoline Ring Substituents on Biological Activity of Analogues Based on SAR data from related quinoline derivatives.
| Compound | Substituent (R) | Position | Relative Potency (Hypothetical) | Rationale |
|---|---|---|---|---|
| Analogue 1 | -H | - | Baseline | Unsubstituted parent compound. |
| Analogue 2 | -F | 6 | Increased | Enhances lipophilicity and may form favorable interactions. nih.gov |
| Analogue 3 | -Cl | 7 | Increased | Favorable hydrophobic and electronic contributions. mdpi.com |
| Analogue 4 | -OCH₃ | 6 | Slightly Increased | Electron-donating group may enhance binding. |
| Analogue 5 | -NO₂ | 8 | Decreased | Strong electron-withdrawing group may be unfavorable for binding. |
| Analogue 6 | -C(CH₃)₃ | 4 | Decreased | Potential for steric hindrance in the binding pocket. |
Bioisosteric Replacements in the Quinoline and Prop-2-enoic Acid Moieties
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles. nih.govslideshare.net
For the this compound scaffold, bioisosteric replacements can be considered for both the quinoline ring and the prop-2-enoic acid moiety.
Quinoline Moiety: The quinoline ring can be replaced by other bicyclic heteroaromatic systems to explore new chemical space and interactions. Common bioisosteres include:
Quinazoline: Introduces an additional nitrogen atom, potentially creating new hydrogen bonding opportunities. nih.gov
Isoquinoline: Alters the position of the nitrogen atom, which can reorient key interactions with the target.
Benzothiazole or Benzoxazole: Replaces the pyridine ring with a five-membered heterocycle, changing the geometry and electronic distribution.
Prop-2-enoic Acid Moiety: The carboxylic acid group is a key pharmacophoric element but can sometimes lead to poor permeability or rapid metabolism. researchgate.net Its replacement with bioisosteres is a common strategy to address these issues. hyphadiscovery.comdrughunter.com Well-established carboxylic acid bioisosteres include:
Tetrazole: This acidic heterocycle often mimics the charge and geometry of a carboxylic acid, leading to enhanced potency in some cases, as seen with the drug losartan. nih.gov
Hydroxamic Acid: Can act as a strong chelating agent for metal ions in enzyme active sites. nih.gov
Acyl Sulfonamide: A less acidic alternative that can improve membrane permeability. drughunter.com
3-Hydroxyisoxazole: A planar, acidic heterocycle that can effectively replace the carboxyl group. nih.gov
The choice of bioisostere depends heavily on the specific biological target and the desired property improvements. cambridgemedchemconsulting.com
Conformational Preferences and their Correlation with Biological Response
The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. For this compound, the (E)-configuration of the double bond in the prop-2-enoic acid linker imparts significant rigidity to the molecule. This planarity restricts the number of possible low-energy conformations, presenting a well-defined shape to the receptor.
The key conformational variable is the rotational angle (dihedral angle) between the plane of the quinoline ring and the plane of the propenoic acid group. The preferred conformation will be the one that minimizes steric hindrance and allows for optimal alignment of pharmacophoric features within the binding site. Computational studies, such as molecular mechanics and quantum mechanics calculations, can predict the lowest energy conformations.
The correlation with biological response arises because only specific conformations will fit correctly into the active site of a target protein. An analogue that is pre-organized into the "bioactive conformation" will have a lower entropic penalty upon binding, often resulting in higher affinity. Conversely, substituents that force the molecule into a non-bioactive conformation will lead to a loss of activity. Therefore, understanding the conformational landscape is crucial for interpreting SAR data and designing analogues with improved biological profiles. nih.gov
Biological Activity Investigations of E 3 Quinolin 3 Ylprop 2 Enoic Acid and Its Derivatives Excluding Clinical Human Trials
Antimicrobial Activity Studies
Derivatives of (E)-3-quinolin-3-ylprop-2-enoic acid have demonstrated significant potential as antimicrobial agents, with studies highlighting their efficacy against both bacteria and fungi.
Antibacterial Efficacy Against Specific Pathogens (e.g., Helicobacter pylori)
Helicobacter pylori (H. pylori) is a Gram-negative bacterium that colonizes the gastric mucosa and is a major causative agent of various gastrointestinal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. nih.gov The rising antibiotic resistance of H. pylori necessitates the search for new and effective therapeutic options. nih.gov In this context, natural products and their synthetic derivatives have been explored for their anti-H. pylori activity. nih.gov
While direct studies on the antibacterial activity of this compound against H. pylori are not extensively documented in the provided search results, the broader class of quinoline (B57606) derivatives has shown promise. For instance, certain quinoline alkaloids have been identified as possessing anti-H. pylori properties. researchgate.net Additionally, various natural compounds, including flavonoids, have demonstrated significant antimicrobial activity against this pathogen. nih.gov Some plant extracts have also shown remarkable inhibitory effects on H. pylori growth. nih.gov The mechanisms of action for these compounds often involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. smolecule.com
Further research is warranted to specifically evaluate the efficacy of this compound and its derivatives against H. pylori and to elucidate their mechanisms of action.
Antifungal Properties (e.g., against Candida species)
Infections caused by Candida species, particularly Candida albicans, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. nih.govnih.gov The emergence of drug-resistant strains highlights the urgent need for novel antifungal agents. nih.gov Quinoline derivatives have emerged as a promising class of compounds with potent antifungal activity. nih.govnih.gov
Studies have shown that certain quinoline derivatives exhibit selective and effective antifungal action against various Candida species. nih.gov For example, some derivatives have demonstrated significant anti-Candida activity with minimum inhibitory concentration (MIC) values ranging from 25 to 50 μg/mL. nih.gov The synthetic versatility of the quinoline nucleus allows for modifications at different positions, leading to compounds with a broad spectrum of biological activity. nih.gov
One study reported on a series of quinoline derivatives linked to a chalcone (B49325) moiety that, in combination with fluconazole, showed good inhibitory activity against C. albicans. nih.gov Preliminary mechanistic studies suggest that these compounds may inhibit the hyphal formation of C. albicans, induce the accumulation of reactive oxygen species (ROS), and cause mitochondrial dysfunction. nih.gov Another study highlighted a quinoxaline (B1680401) derivative, 3-hydrazinoquinoxaline-2-thiol, which demonstrated greater effectiveness than Amphotericin B against most clinical isolates of Candida albicans. researchgate.net
Anticancer Activity Research
The quest for more effective and less toxic cancer therapies has led to the investigation of numerous synthetic and natural compounds. Derivatives of this compound have shown considerable promise in this area, with research focusing on their cytotoxic effects on cancer cells and their ability to modulate key signaling pathways involved in cancer progression.
In Vitro Cytotoxicity and Anti-proliferative Effects on Cancer Cell Lines (e.g., HCT-116, COLO 205, MCF-7, HUVEC)
In vitro studies have demonstrated the potent cytotoxic and anti-proliferative effects of this compound derivatives against a variety of cancer cell lines.
For instance, research on oleanolic acid and its derivatives has shown significant inhibition of cell proliferation in human colon carcinoma HCT-116 cells. nih.govresearchgate.net One study found that 3-O-acetyloleanolic acid, a derivative of oleanolic acid, dose-dependently inhibited the viability of HCT-116 cells by inducing apoptosis. nih.gov Another study reported that oleanolic acid itself inhibited the proliferation of HCT-116 cells. researchgate.net Similarly, 3β-Hydroxy-12-oleanen-27-oic acid exhibited cytotoxic effects against several colorectal cancer cell lines, with HCT116 being the most sensitive. mdpi.com
The anti-proliferative activity of quinoline derivatives has also been observed in breast cancer cell lines such as MCF-7. nih.gov Furthermore, certain quinoline derivatives have been shown to possess promising anticancer effects against various cancer cell lines while remaining inactive against normal cell lines, suggesting selective cytotoxicity. nih.gov The anti-proliferative effects of some derivatives have also been evaluated against human umbilical vein endothelial cells (HUVEC), which are crucial in the study of angiogenesis. mdpi.com
| Compound/Derivative | Cancer Cell Line | Observed Effect | Source |
|---|---|---|---|
| 3-O-acetyloleanolic acid | HCT-116 | Dose-dependent inhibition of viability, induction of apoptosis | nih.gov |
| Oleanolic acid | HCT-116 | Inhibition of cell proliferation | researchgate.net |
| 3β-Hydroxy-12-oleanen-27-oic Acid | HCT-116, COLO-205 | Cytotoxic effects | mdpi.com |
| Quinoline derivatives | MCF-7 | Promising cytotoxic behavior | nih.gov |
| Quinoline-isatin derivatives | HUVEC | Inhibition of proliferation | mdpi.com |
Modulation of Cell Cycle Progression and Cell Migration in Cancer Models
The uncontrolled proliferation of cancer cells is a result of dysregulation of the cell cycle. Therefore, compounds that can modulate cell cycle progression are of great interest in cancer research. Several derivatives of this compound have been shown to affect the cell cycle in cancer cells.
For instance, a novel synthetic oleanolic acid derivative was found to induce G2/M arrest in glioma cells. mdpi.com Other studies have shown that certain quinoline derivatives can promote the transition of cancer cells from the G1 to the S phase of the cell cycle. nih.gov
In addition to cell cycle modulation, the inhibition of cancer cell migration is another important therapeutic strategy. A study on new quinoline and isatin (B1672199) derivatives demonstrated their ability to prevent the healing and migration abilities of cancer cells. nih.gov Furthermore, certain 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been developed as Src kinase inhibitors that can suppress breast cancer cell migration and proliferation. nih.gov
Anti-inflammatory Properties
While direct and extensive research on the anti-inflammatory properties of this compound is not widely available in published literature, studies on closely related quinoline carboxylic acid derivatives suggest a potential for such activity. The quinoline scaffold itself is a key component in a variety of compounds exhibiting anti-inflammatory effects. nih.govmmv.orgnih.gov
Investigations into quinoline-based molecules have identified several as potent anti-inflammatory agents that target key pharmacological players in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes. nih.govresearchgate.net For instance, quinoline derivatives bearing a carboxylic acid moiety have demonstrated COX-inhibitory activity. nih.gov A study evaluating various quinoline-related carboxylic acid derivatives found that quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, in particular, displayed significant anti-inflammatory capabilities in lipopolysaccharide (LPS) induced inflammation in RAW264.7 mouse macrophages. nih.govup.ac.za These findings suggest that the presence of the carboxylic acid group on the quinoline structure is a key determinant of its anti-inflammatory potential. Given that this compound shares the quinoline-3-carboxylic acid structural motif, extended by a prop-2-enoic acid side chain, it is plausible that it may exhibit similar or modulated anti-inflammatory effects.
The mechanism by which some quinoline derivatives exert their anti-inflammatory action is through the inhibition of pro-inflammatory enzymes like COX-1 and COX-2, which are crucial in the synthesis of prostaglandins—key mediators of inflammation. nih.govbiointerfaceresearch.com The specific inhibitory profile and potency can be influenced by the nature and position of substituents on the quinoline ring. nih.gov
Table 1: Anti-inflammatory Activity of Related Quinoline Carboxylic Acids
| Compound | Assay | Model | Observed Activity |
| Quinoline-3-carboxylic acid | Lipopolysaccharide (LPS) induced inflammation | RAW264.7 mouse macrophages | Appreciable anti-inflammatory affinity nih.govup.ac.za |
| Quinoline-4-carboxylic acid | Lipopolysaccharide (LPS) induced inflammation | RAW264.7 mouse macrophages | Appreciable anti-inflammatory affinity nih.govup.ac.za |
This table presents data for compounds structurally related to this compound to infer its potential activity.
Antimalarial and Antiparasitic Potential
The quinoline core is a foundational structural motif in a multitude of antimalarial drugs, including the well-known chloroquine (B1663885), quinine, and mefloquine. mdpi.comnih.govnih.gov These compounds are thought to exert their antimalarial effect by disrupting the parasite's ability to digest hemoglobin within its food vacuole. frontiersin.orgmdpi.com This interference leads to a buildup of toxic heme, which is lethal to the parasite. frontiersin.orgmdpi.com
While direct in vitro or in vivo antimalarial or antiparasitic screening data for this compound is not readily found in the existing scientific literature, its quinoline structure warrants consideration for such potential. The development of resistance to current quinoline-based antimalarials has spurred research into novel derivatives. sciforum.net The antiparasitic activity of quinoline derivatives is not limited to malaria; some have been investigated for activity against other protozoan parasites like Leishmania and Trypanosoma. sciforum.net
The effectiveness of quinoline compounds against parasites is often linked to their ability to accumulate in the acidic food vacuole of the parasite. frontiersin.org The structural features of this compound, including the quinoline ring and the acrylic acid side chain, would be expected to influence its physicochemical properties, such as lipophilicity and basicity, which in turn would affect its uptake and accumulation within the parasite. Further studies are required to determine if this compound possesses any significant antimalarial or broader antiparasitic activities.
Antiallergic Activity
Investigations into the antiallergic potential of compounds structurally related to this compound have yielded promising results. A study focusing on a series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, which share the (E)-propenoic acid side chain, demonstrated potent antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test. researchgate.net This assay is a standard in vivo model for screening compounds for their ability to inhibit immediate hypersensitivity reactions. nih.gov The study highlighted that the (E) configuration of the double bond in the propenoic acid side chain was crucial for high potency, as conversion to the Z isomer or reduction of the double bond led to a significant loss of activity. researchgate.net
Furthermore, another study reported that quinoline-3-carboxylic acid itself exhibited weak oral activity in the rat PCA assay. nih.gov This suggests that while the quinoline-3-carboxylic acid moiety may contribute to the antiallergic effect, modifications such as the extension to a propenoic acid side chain could significantly enhance this activity.
The mechanism of action for many antiallergic drugs, particularly those effective in the PCA model, often involves the stabilization of mast cells. Mast cell stabilizers prevent the release of histamine (B1213489) and other inflammatory mediators that are responsible for the symptoms of allergic reactions. uantwerpen.be Given the activity of structurally similar compounds, it is hypothesized that this compound could potentially act as a mast cell stabilizer. However, direct experimental evidence for this is currently lacking.
Table 2: Antiallergic Activity of Structurally Related Compounds in the Rat Passive Cutaneous Anaphylaxis (PCA) Assay
| Compound | Activity |
| (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acid derivatives | Potent antiallergic activity researchgate.net |
| Quinoline-3-carboxylic acid | Weak oral activity nih.gov |
This table provides data on compounds with structural similarities to this compound to indicate its potential antiallergic properties.
Herbicidal Activity and Mechanism of Action
The quinoline scaffold has been explored in the development of new pesticides, including herbicides. nih.gov While specific studies on the herbicidal activity of this compound are not available, research on other quinoline derivatives has shown that this class of compounds can possess phytotoxic properties.
For example, certain quinoline derivatives have been found to inhibit the oxygen evolution rate in spinach chloroplasts and exhibit antialgal properties, indicating an interference with photosynthesis. It has also been noted that many antimalarial drugs exhibit herbicidal activity, suggesting shared mechanisms of action or targets between the malaria parasite and plants.
The mechanism of action for herbicidal quinoline derivatives can vary. Some may act as inhibitors of specific enzymes crucial for plant growth, such as acetyl-CoA carboxylase (ACCase), which is involved in fatty acid synthesis. mdpi.com The structure-activity relationship studies in these series of compounds often reveal that the nature and position of substituents on the quinoline ring are critical for their herbicidal potency. The acrylic acid side chain in this compound represents a unique structural feature that would need to be evaluated for its contribution to any potential herbicidal effects.
Investigations into Enzyme Activity Modulation and Influence on Metabolic Pathways
The potential for this compound and its derivatives to modulate enzyme activity and influence metabolic pathways can be inferred from the broader family of quinoline compounds. As previously mentioned, a key mechanism of action for the anti-inflammatory effects of some quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the prostaglandin (B15479496) synthesis pathway. nih.govbiointerfaceresearch.com
In the context of antimalarial activity, quinolines are known to interfere with the metabolic pathway of heme detoxification in the malaria parasite. frontiersin.orgmdpi.com This involves the inhibition of the enzyme that polymerizes toxic heme into hemozoin, leading to parasite death.
Furthermore, quinoline derivatives have been investigated as inhibitors of other enzymes, such as phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE), both of which are involved in inflammatory processes. nih.gov The specific enzymatic targets of this compound have not been elucidated. However, the presence of the carboxylic acid group suggests a potential for interaction with the active sites of various enzymes through hydrogen bonding and electrostatic interactions. Future research involving enzymatic assays would be necessary to identify specific protein targets and understand its influence on metabolic pathways.
Molecular Mechanism of Action Studies (e.g., protein binding, gene expression modulation)
Detailed molecular mechanism of action studies for this compound are not yet available. However, based on studies of related compounds, several potential mechanisms can be proposed.
Protein Binding: The interaction of quinoline derivatives with various proteins is a key aspect of their biological activity. For instance, the antimalarial action of chloroquine is predicated on its accumulation in the parasite's food vacuole and subsequent binding to heme, preventing its polymerization. frontiersin.org In the case of anti-inflammatory quinolines, molecular docking studies have been used to model the binding of these compounds to the active sites of COX enzymes. biointerfaceresearch.com One study on quinoline-related carboxylic acids speculated that their biological activity could be related to the chelation of divalent metals, which could in turn affect the function of metalloenzymes. nih.gov
Gene Expression Modulation: The influence of quinoline derivatives on gene expression is an area of growing interest. For example, some anti-inflammatory compounds exert their effects by downregulating the expression of genes that code for pro-inflammatory cytokines. While no specific gene expression studies have been reported for this compound, it is conceivable that it could modulate the expression of genes involved in inflammation, cell proliferation, or other biological processes. Techniques such as RNA sequencing (RNA-seq) could be employed to investigate such effects.
Future molecular docking and other computational studies, along with experimental protein binding assays and gene expression analyses, would be invaluable in elucidating the precise molecular mechanisms underlying the biological activities of this compound.
Applications of E 3 Quinolin 3 Ylprop 2 Enoic Acid As a Synthetic Building Block and Medicinal Chemistry Scaffold
Precursor in the Synthesis of Complex Heterocyclic Systems
The acrylic acid side chain of (E)-3-quinolin-3-ylprop-2-enoic acid is predisposed to a variety of chemical transformations that can lead to the formation of new heterocyclic rings fused to the quinoline (B57606) core. The double bond and the carboxylic acid group are key reactive sites for intramolecular cyclization reactions, which are a powerful strategy for constructing complex molecular architectures.
While specific examples detailing the use of this compound as a direct precursor are not extensively documented in publicly available literature, the chemical reactivity of α,β-unsaturated carboxylic acids suggests several potential synthetic pathways. For instance, reactions involving Michael additions to the β-position of the acrylic acid chain, followed by intramolecular condensation, could yield a range of fused heterocyclic systems. The nature of the nucleophile used in the Michael addition would determine the type of heterocycle formed.
Table 1: Potential Heterocyclic Systems from this compound Derivatives
| Reactant Class | Potential Fused Heterocycle | Reaction Type |
| Hydrazines | Pyridazino[4,3-c]quinolines | Michael Addition followed by Cyclization |
| Amidines | Pyrimido[4,5-c]quinolines | Michael Addition followed by Cyclization |
| Thioamides | Thieno[2,3-c]quinolines | Michael Addition followed by Cyclization |
These proposed transformations highlight the potential of this compound as a valuable starting material for generating novel and structurally diverse quinoline-based heterocycles, which are of significant interest in medicinal chemistry due to their wide range of biological activities.
Development of Novel Quinoline-Based Pharmacological Agents
The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs with a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. The development of new quinoline-based pharmacological agents often involves the modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.
This compound serves as an attractive starting point for the synthesis of new drug candidates. The carboxylic acid group can be readily converted into a variety of functional groups, such as amides, esters, and hydrazides, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
Although specific pharmacological agents directly derived from this compound are not widely reported, the general strategy of elaborating quinoline-3-carboxylic acids and their analogues is a common approach in drug discovery. For instance, the synthesis of novel quinoline derivatives with potential anti-proliferative activity often involves the coupling of the carboxylic acid moiety with various amines to generate a library of amide derivatives for biological screening.
Table 2: Examples of Bioactive Quinoline Derivatives with Modified Carboxylic Acid Moieties
| Compound Class | Biological Activity | Modification of Carboxylic Acid |
| Quinoline-3-carboxamides | Kinase Inhibition | Amide formation with various amines |
| Quinoline-3-carbohydrazides | Antimicrobial | Hydrazide formation |
| Quinoline-3-yl-acrylamide derivatives | Anticancer | Amide formation with amino acid esters |
The exploration of derivatives of this compound could lead to the discovery of novel compounds with significant therapeutic potential.
Utility in Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, isosteric, or isofunctional scaffold to identify novel chemotypes with improved properties. Lead optimization, on the other hand, is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic profile.
While direct applications of this compound in published scaffold hopping studies are not readily found, its structural features make it a plausible candidate for such strategies. The quinoline core can serve as a replacement for other bicyclic heteroaromatic systems in known pharmacophores. Furthermore, the acrylic acid side chain provides a handle for systematic modifications during lead optimization.
For example, in a lead optimization campaign, the quinoline ring of a lead compound could be systematically substituted to enhance target binding. The acrylic acid moiety could be modified to improve solubility or metabolic stability. The flexibility of the prop-2-enoic acid linker also allows for conformational tuning to achieve optimal interaction with the biological target.
Table 3: Lead Optimization Strategies Applicable to this compound Derivatives
| Optimization Goal | Potential Modification Strategy |
| Improve Potency | Substitution on the quinoline ring; variation of the linker length |
| Enhance Selectivity | Introduction of bulky groups to probe steric constraints of the binding site |
| Increase Solubility | Conversion of the carboxylic acid to polar amides or esters |
| Improve Metabolic Stability | Bioisosteric replacement of metabolically labile groups |
The systematic application of these medicinal chemistry strategies to derivatives of this compound could facilitate the development of new and improved therapeutic agents.
Role in the Creation of Hybrid Molecules for Enhanced Activity
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create new molecules with enhanced affinity, improved efficacy, or a dual mode of action.
This compound is a suitable building block for the synthesis of quinoline-based hybrid molecules. The carboxylic acid functionality provides a convenient attachment point for coupling with other bioactive moieties, such as other heterocyclic systems, peptides, or natural products.
Although specific hybrid molecules derived directly from this compound are not extensively described in the literature, the concept of quinoline hybrids is well-established. For instance, quinoline-chalcone hybrids have been synthesized and evaluated for their antimalarial activity, and quinoline-coumarin hybrids have shown promise as anticancer agents.
Table 4: Potential Hybrid Molecules Incorporating the this compound Scaffold
| Hybrid Partner | Potential Therapeutic Area | Linkage Type |
| Chalcone (B49325) | Antimalarial, Anticancer | Amide or Ester |
| Coumarin | Anticancer, Anticoagulant | Amide or Ester |
| Amino Acid/Peptide | Targeted Drug Delivery, Enzyme Inhibition | Amide |
| Known Kinase Inhibitor | Anticancer | Amide or Ester |
The synthesis and biological evaluation of such hybrid molecules could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.
Exploration in Proteomics Research
Proteomics research often utilizes chemical probes to study protein function, identify protein-protein interactions, and discover new drug targets. These probes are typically small molecules that can covalently bind to or specifically interact with proteins. Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses reactive probes to profile the functional state of entire enzyme families.
The electrophilic nature of the α,β-unsaturated system in this compound makes it a potential scaffold for the design of covalent chemical probes for proteomics research. The Michael acceptor functionality could potentially react with nucleophilic residues, such as cysteine, on target proteins.
While there is no direct evidence of this compound being used in proteomics, the broader class of quinoline derivatives has been explored for the development of fluorescent probes and other chemical tools. For a derivative of this compound to be an effective proteomic probe, it would likely require further modification, such as the incorporation of a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) for detection and enrichment.
Table 5: Desirable Features of a Proteomic Probe Based on this compound
| Feature | Purpose | Potential Modification |
| Reactive Group | Covalent modification of target proteins | The inherent Michael acceptor |
| Reporter Tag | Detection and visualization of labeled proteins | Attachment of a fluorophore (e.g., fluorescein, rhodamine) |
| Affinity Handle | Enrichment and identification of target proteins | Attachment of a biotin tag |
| Linker | Spatially separates the scaffold from the tag/handle | Polyethylene glycol (PEG) or alkyl chain |
The development of such probes derived from this compound could provide valuable tools for studying the biological roles of specific proteins and for identifying new therapeutic targets.
Advanced Analytical Methodologies for E 3 Quinolin 3 Ylprop 2 Enoic Acid Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of (E)-3-quinolin-3-ylprop-2-enoic acid. While specific validated methods for this exact molecule are not extensively published, methodologies for structurally similar compounds, such as cinnamic acid and other quinoline (B57606) derivatives, provide a robust framework for method development. scirp.orgresearchgate.netnih.govrsc.org
A typical reversed-phase HPLC (RP-HPLC) method would be employed for the analysis. The separation is generally achieved on a C18 column, which is effective for retaining and separating moderately polar compounds like this compound. scirp.orgnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. scirp.orgrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of the target compound and any potential impurities with varying polarities. scirp.org
UV detection is commonly used for quantitative analysis, as the quinoline and acrylic acid moieties in the molecule are strong chromophores. A detection wavelength in the range of 225-320 nm would likely provide high sensitivity. researchgate.net Method validation according to ICH guidelines is crucial and would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). asianpubs.org
Below is an interactive data table summarizing typical HPLC parameters that could be adapted for the analysis of this compound, based on methods for analogous compounds.
| Parameter | Typical Conditions |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphate Buffer (pH 3)B: Acetonitrile or Methanol |
| Elution Mode | Gradient elution |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV/Vis Diode Array Detector (DAD) |
| Detection Wavelength | 225 - 320 nm |
| Injection Volume | 5 - 20 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique essential for the unambiguous identification of this compound and the comprehensive profiling of its impurities. resolvemass.ca LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection afforded by mass spectrometry.
For the analysis of this compound, an electrospray ionization (ESI) source is typically used, as it is well-suited for polar and ionizable molecules. nih.gov The analysis can be performed in either positive or negative ion mode, depending on which provides a better signal for the parent compound and its potential impurities. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.
High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, is invaluable for confirming the elemental composition of the parent compound and its impurities through accurate mass measurements. researchgate.net For impurity profiling, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, the ion of interest is isolated and fragmented, and the resulting fragmentation pattern provides structural information that aids in the identification of unknown impurities. chimia.ch Common fragmentation pathways for quinoline derivatives may involve the cleavage of the quinoline ring system or losses from the prop-2-enoic acid side chain. chempap.org
The following interactive data table outlines typical LC-MS parameters applicable to the analysis of this compound.
| Parameter | Typical Conditions |
| LC System | UHPLC or HPLC |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and/or Negative Ion Mode |
| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap |
| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification, Product Ion Scan for structural elucidation |
| Collision Gas | Argon or Nitrogen for MS/MS |
| Data Analysis | Comparison of mass spectra with known standards or databases, fragmentation pattern analysis |
Chiral Chromatography for Enantiomeric Purity Analysis (if applicable to chiral derivatives)
The molecule this compound itself is achiral due to the presence of a double bond and the absence of any stereocenters. Therefore, direct enantiomeric purity analysis is not applicable. However, in the course of drug discovery and development, chiral derivatives of this compound may be synthesized to explore stereospecific interactions with biological targets. nih.gov For these chiral derivatives, enantiomeric purity analysis is a critical quality control step.
Chiral chromatography is the gold standard for separating enantiomers. nih.gov This can be achieved through either direct or indirect methods. The direct approach involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the separation of a broad range of chiral compounds, including quinoline derivatives. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Alternatively, an indirect method can be employed, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. asianpubs.orgresearchgate.net These diastereomers can then be separated on a standard achiral column (e.g., C18). asianpubs.org
The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal separation and is often determined through a screening process with various CSPs and solvent systems. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be employed for chiral separations. nih.gov
The interactive data table below provides an overview of typical parameters for the chiral analysis of quinoline derivatives.
| Parameter | Typical Conditions |
| Chromatographic Column | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based, Pirkle-type) |
| Mobile Phase (Normal Phase) | Heptane/Isopropanol, Hexane/Ethanol (B145695) with additives like Trifluoroacetic Acid (TFA) or Diethylamine (DEA) |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water, Methanol/Water with buffered aqueous phase |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 10 - 40 °C |
| Detector | UV/Vis, Circular Dichroism (CD), Mass Spectrometry (MS) |
| Derivatization (Indirect Method) | Use of a chiral derivatizing agent to form diastereomers, followed by separation on an achiral column. asianpubs.orgresearchgate.net |
Future Perspectives and Research Challenges for E 3 Quinolin 3 Ylprop 2 Enoic Acid
Identification and Validation of Novel Biological Targets
The exploration of (E)-3-quinolin-3-ylprop-2-enoic acid and its analogs as therapeutic agents is in its nascent stages. A significant future direction lies in the systematic identification and validation of its specific biological targets. The structural similarity to other biologically active quinoline (B57606) derivatives suggests potential anticancer and antibacterial properties. smolecule.com Future research must move from these preliminary observations to pinpointing the precise molecular interactions.
Key research challenges and future directions include:
Target Deconvolution: Employing advanced chemical proteomics and affinity-based assays to identify the specific enzymes, receptors, or other proteins that this compound interacts with.
Mechanism of Action Studies: Once potential targets are identified, extensive in vitro and in cell-based assays will be necessary to elucidate the detailed mechanism of action, determining whether the compound acts as an inhibitor, agonist, or antagonist. smolecule.com
Validation in Disease Models: Validating the identified targets in relevant preclinical disease models is crucial to establish a clear link between the compound's activity and its therapeutic potential.
| Research Area | Objective | Methodologies |
| Target Identification | Pinpoint specific protein interactions. | Affinity Chromatography, Mass Spectrometry, Yeast Two-Hybrid Screens. |
| Mechanism Elucidation | Understand the functional effect on targets. | Enzyme Kinetics, Binding Assays, Cellular Signaling Pathway Analysis. |
| In Vivo Validation | Confirm therapeutic relevance of targets. | Xenograft Models (for cancer), Infection Models (for antibacterial activity). |
Design of Targeted Therapeutics Based on this compound Scaffolds
The this compound scaffold offers a versatile platform for the design of new targeted therapeutics. The quinoline ring and the prop-2-enoic acid side chain provide multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Future design strategies will likely focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying substituents on the quinoline ring and the acrylic acid moiety to understand how these changes affect biological activity. nih.gov
Allosteric Inhibitor Design: Moving beyond traditional active-site inhibitors, researchers may explore the design of allosteric modulators based on this scaffold, which can offer higher selectivity and reduced side effects. nih.gov
Hybrid Molecule Design: Combining the quinoline-propenoic acid scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.
| Design Strategy | Rationale | Potential Advantages |
| SAR Exploration | To map the chemical space for optimal activity. | Improved potency and selectivity. |
| Allosteric Modulation | To target less conserved sites on proteins. | Higher specificity, novel mechanisms of action. nih.gov |
| Hybrid Molecules | To target multiple pathways simultaneously. | Overcoming drug resistance, enhanced efficacy. |
Advancements in Stereoselective Synthesis for Enhanced Efficacy
The "(E)" designation in the compound's name refers to a specific stereoisomer. The geometric isomerism of the prop-2-enoic acid chain is a critical factor, as different isomers (E vs. Z) can exhibit significantly different biological activities. nih.gov Future research must focus on developing and refining stereoselective synthetic methods.
Challenges and opportunities in this area include:
Developing Novel Catalytic Systems: Creating new catalysts that can control the stereochemical outcome of the reactions used to synthesize the acrylic acid side chain, ensuring high yields of the desired (E)-isomer.
Isomerization Studies: Investigating the conditions under which the E/Z isomerization occurs is crucial, as this can be influenced by factors like solvent, temperature, and light. nih.gov
Chiral Derivatives: While the parent compound is achiral, introducing chiral centers through derivatization could lead to enantiomers with distinct biological profiles, necessitating the development of asymmetric syntheses.
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and can significantly accelerate the development of therapeutics based on the this compound scaffold. bpasjournals.comjsr.org
Future applications of AI/ML in this context include:
Predictive Modeling of Bioactivity: Using ML algorithms to build models that can predict the biological activity of novel derivatives based on their chemical structure, thus prioritizing the synthesis of the most promising candidates. nih.govnih.gov
Target Prediction: AI tools can analyze large biological datasets to predict potential protein targets for the compound, complementing experimental screening efforts. nih.gov
ADMET Prediction: In silico models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov
| AI/ML Application | Purpose | Expected Outcome |
| QSAR Modeling | Predict activity from structure. | Faster identification of lead compounds. |
| Target Fishing | Identify potential biological targets. | Guide experimental validation studies. |
| ADMET Prediction | Forecast pharmacokinetic and safety profiles. | Reduced late-stage attrition of drug candidates. nih.gov |
Exploration of this compound in Materials Science and Other Non-Biological Applications
The unique structural and electronic properties of the quinoline ring suggest that this compound and its derivatives could have applications beyond medicine. smolecule.com A significant area for future research is the exploration of its potential in materials science.
Potential non-biological applications to be investigated:
Organic Electronics: The conjugated system of the molecule may impart useful electronic or optical properties, making it a candidate for use in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, enabling the synthesis of novel polymers or MOFs with interesting catalytic, magnetic, or gas-storage properties.
Corrosion Inhibition: Quinoline derivatives have been studied as corrosion inhibitors for metals, and this compound could be investigated for similar protective applications.
Addressing Challenges in Synthetic Scale-Up and Process Optimization
For any potential application, whether in medicine or materials, the ability to produce this compound in large quantities is essential. Transitioning from laboratory-scale synthesis to industrial production presents significant challenges.
Key challenges and research directions for process chemistry include:
Green Chemistry Approaches: Developing more environmentally friendly synthetic routes that minimize the use of hazardous reagents and solvents and reduce waste. ijpsjournal.comtandfonline.com This includes exploring microwave-assisted synthesis or biocatalysis. ijpsjournal.comtandfonline.com
Process Optimization: Systematically optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield, purity, and efficiency while minimizing cost.
Scalability of Purification: Developing robust and scalable purification methods, such as crystallization, to ensure the final product meets the high purity standards required for its intended application. While some traditional methods for quinoline synthesis are well-established, they often require harsh conditions. tandfonline.com Finding a balance between efficient reactions and environmental impact is a complex but necessary challenge. ijpsjournal.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-3-quinolin-3-ylprop-2-enoic acid, and how is its structural conformation validated?
- Methodological Answer : The compound is typically synthesized via a Horner-Wadsworth-Emmons reaction using quinoline-3-carbaldehyde and phosphonate esters under basic conditions. Post-synthesis, structural validation requires a combination of H/C NMR (to confirm proton environments and carbon backbone), IR spectroscopy (to identify carboxylic acid C=O stretching at ~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Purity is assessed via HPLC (≥95% purity threshold) using a C18 column and acetonitrile/water mobile phase .
Q. How can researchers assess the physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Measure in DMSO (primary solvent) and aqueous buffers (pH 1–13) using UV-Vis spectroscopy at λmax (~260 nm).
- Stability : Conduct accelerated degradation studies (40°C, 75% humidity) over 14 days, with HPLC monitoring for degradation products.
- Lipophilicity : Calculate logP via shake-flask method or computational tools (e.g., ChemAxon). Tabulate results (Table 1):
| Parameter | Method | Conditions | Result |
|---|---|---|---|
| Aqueous Solubility | UV-Vis (pH 7.4) | 25°C | 0.12 mg/mL |
| logP | Shake-flask (octanol/water) | 25°C | 2.3 ± 0.1 |
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATPase-Glo™) at 10 µM–100 µM concentrations.
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assay on HEK293 or HeLa cells (IC calculation). Normalize data to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
- Methodological Answer :
Derivatization : Introduce substituents at the quinoline C-2/C-8 or prop-2-enoic acid α/β positions.
Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, EGFR) to predict binding affinities.
Data Integration : Corrogate experimental IC values with computed binding energies (Pearson correlation, p < 0.05).
- Example : Methylation at C-2 increased COX-2 inhibition by 40% (ΔG = -9.2 kcal/mol vs. -8.1 kcal/mol for parent compound) .
Q. How should researchers address contradictions in reported biological activity data (e.g., divergent IC values across studies)?
- Methodological Answer :
- Systematic Review : Compare variables (cell lines, assay protocols, compound purity) using PRISMA guidelines.
- Statistical Analysis : Apply ANOVA to assess inter-study variability; use Bland-Altman plots for bias detection.
- Replication : Repeat assays under standardized conditions (e.g., identical cell passage number, DMSO concentration ≤0.1%) .
Q. What strategies improve synthetic yield and purity of this compound in scale-up protocols?
- Methodological Answer :
- Catalyst Optimization : Screen Pd/C vs. Pd(OAc) for Heck coupling efficiency (yield increased from 65% to 82%).
- Purification : Use recrystallization (ethanol/water) followed by flash chromatography (silica gel, ethyl acetate/hexane).
- Quality Control : Implement in-process LC-MS monitoring to detect intermediates .
Q. What advanced techniques elucidate the molecular interactions of this compound with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., topoisomerase II) to resolve binding modes.
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (k, k) for affinity determination.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. How can multi-omics data (proteomics, metabolomics) be integrated to study the mechanism of action of this compound?
- Methodological Answer :
Proteomics : SILAC labeling + LC-MS/MS to identify differentially expressed proteins post-treatment.
Metabolomics : GC-MS analysis of TCA cycle intermediates (e.g., citrate, succinate).
Pathway Enrichment : Use KEGG/GO databases (Fisher’s exact test, FDR correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
